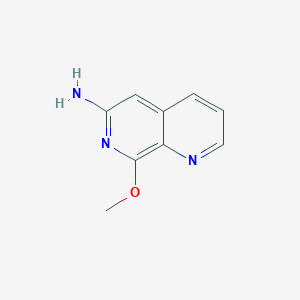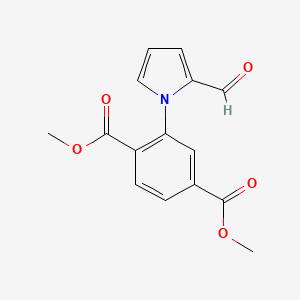
dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of Dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate Applications:
Medicinal Chemistry: Anticancer Agents
Pyrrole derivatives have been identified as key components in medicinal chemistry, particularly in the synthesis of hetero-aromatic compounds with anticancer properties. For instance, certain pyrrole derivatives exhibited cytotoxic activity against cancer cell lines, suggesting potential applications of dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate in developing new anticancer agents .
Organic Synthesis: Steric Hindrance Studies
The structural analysis of pyrrole alkaloids with bulky N-alkyl side chains has revealed insights into steric hindrance effects on chemical shifts in NMR spectroscopy. This implies that dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate could serve as a model compound for studying steric effects in organic synthesis .
Antibacterial Research: Enzyme Inhibition
New series of pyrrole-based compounds have been synthesized and evaluated for their antibacterial activity. Some have shown promise in vitro for inhibiting critical bacterial enzymes like enoyl ACP reductase and DHFR. This suggests that dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate might be researched for similar antibacterial applications .
Chemical Synthesis: Building Blocks for Enaminones
Pyrrole-based enaminones have been synthesized using various pyrrole derivatives as building blocks. These compounds are valuable in chemical synthesis and could indicate that dimethyl 2-(2-formyl-1H-pyrrol-1-yl)terephthalate may be used to create enaminones with potential applications in pharmaceuticals and materials science .
Wirkmechanismus
Target of Action
It’s known that similar pyrrole-based compounds have shown antifungal effects on candida species .
Mode of Action
Related pyrrole-based compounds have been found to interact with enzymes such as dhfr and enoyl acp reductase . These interactions could potentially inhibit the activity of these enzymes, leading to their antibacterial and antitubercular properties .
Biochemical Pathways
The inhibition of enzymes like dhfr and enoyl acp reductase suggests that it may interfere with the folic acid synthesis pathway and fatty acid synthesis pathway, respectively .
Result of Action
Related compounds have shown strong antibacterial and antitubercular properties , suggesting that it may have similar effects.
Eigenschaften
IUPAC Name |
dimethyl 2-(2-formylpyrrol-1-yl)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-20-14(18)10-5-6-12(15(19)21-2)13(8-10)16-7-3-4-11(16)9-17/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMXNCDNDLUHNS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)N2C=CC=C2C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

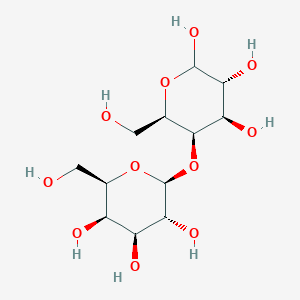


![N-[4-({(2E)-2-[1-(3-aminophenyl)ethylidene]hydrazinyl}carbonyl)phenyl]acetamide](/img/structure/B1365904.png)
![2-{[(2E)-2-(3-methylbenzylidene)hydrazinyl]carbonyl}benzoic acid](/img/structure/B1365905.png)
![4-{(2E)-2-[1-(4-aminophenyl)ethylidene]hydrazinyl}-N-(2-chlorophenyl)-4-oxobutanamide](/img/structure/B1365909.png)
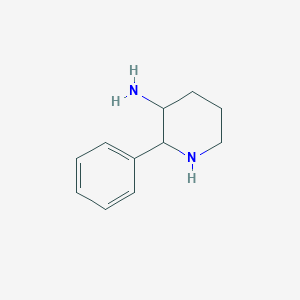


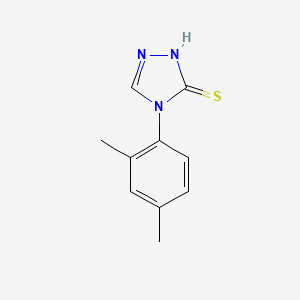
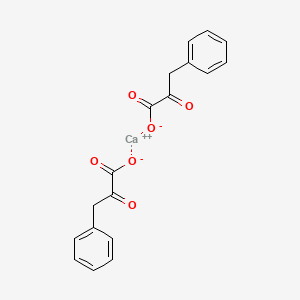

![2-[(Hexadecylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365932.png)
